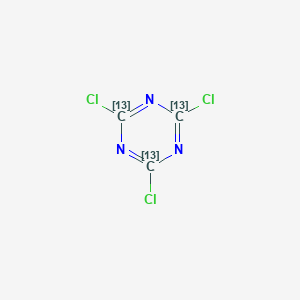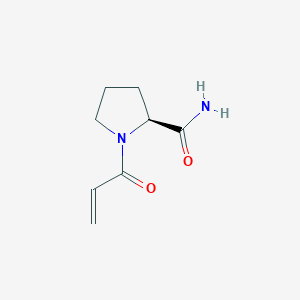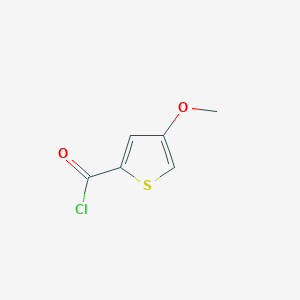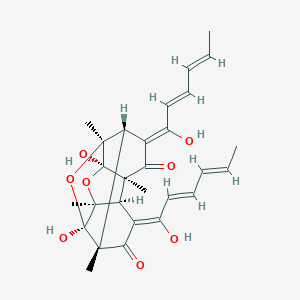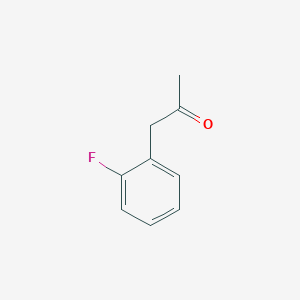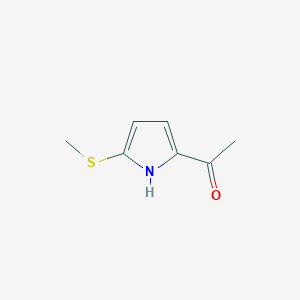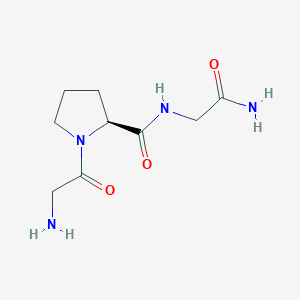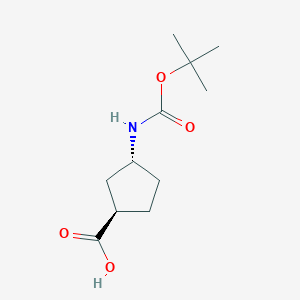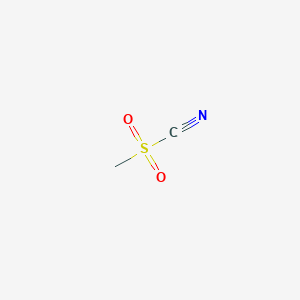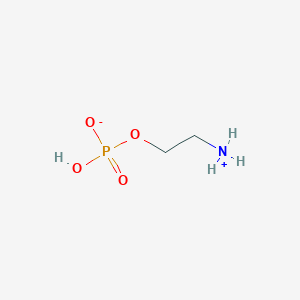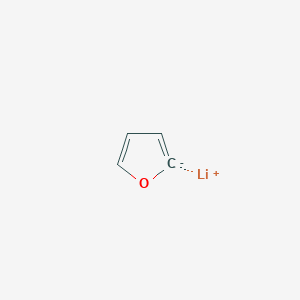
2-Lithiofuran
Overview
Description
2-Lithiofuran, also known as lithium 2-furanyl, is an organolithium compound with the molecular formula C4H3LiO. It is a derivative of furan, where a lithium atom is bonded to the second carbon of the furan ring. This compound is a valuable reagent in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Lithiofuran is typically prepared through the lithiation of furan. The process involves the reaction of furan with an organolithium reagent, such as n-butyllithium, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures, often around -78°C, to ensure regioselectivity and prevent side reactions .
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of automated systems to control the reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Lithiofuran undergoes various types of reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted furan derivatives.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
2-Lithiofuran is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of drug candidates and medicinal chemistry research.
Industry: It is used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-lithiofuran involves its high nucleophilicity, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the negative charge on the furan ring, facilitating reactions with electrophiles.
Comparison with Similar Compounds
2-Furylmagnesium Bromide: Another organometallic reagent with similar reactivity but different metal center.
2-Furylzinc Chloride: Used in similar cross-coupling reactions but with different reactivity and selectivity.
2-Furylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 2-Lithiofuran is unique due to its high reactivity and the ability to form strong carbon-lithium bonds, making it a valuable reagent in organic synthesis. Its reactivity is often higher than that of its magnesium and zinc counterparts, providing distinct advantages in certain synthetic applications .
Properties
IUPAC Name |
lithium;2H-furan-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBOHUTRYYLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CO[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449468 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141957-80-4 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


